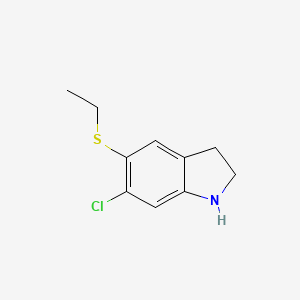

6-Chloro-5-ethylthioindoline

Description

Properties

Molecular Formula |

C10H12ClNS |

|---|---|

Molecular Weight |

213.73 g/mol |

IUPAC Name |

6-chloro-5-ethylsulfanyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C10H12ClNS/c1-2-13-10-5-7-3-4-12-9(7)6-8(10)11/h5-6,12H,2-4H2,1H3 |

InChI Key |

YBHLKOHSHTVHKL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=C2C(=C1)CCN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs of 6-Chloro-5-ethylthioindoline, highlighting structural variations, properties, and applications:

Structural and Functional Insights

Substituent Effects :

- Chlorine : Enhances metabolic stability and electron-withdrawing effects, increasing reactivity in electrophilic substitutions .

- Ethylthio vs. Fluoro : Ethylthio groups (logP ~2.5) increase lipophilicity compared to fluorine (logP ~0.14), favoring blood-brain barrier penetration .

- Carboxylic Acid vs. Ester : Acidic groups (e.g., COOH) improve water solubility but reduce membrane permeability, whereas esters (e.g., COOCH₃) balance lipophilicity and hydrolytic stability .

Thermal Stability :

Pharmacological Relevance

- Kinase Inhibition: 6-Chloro-5-fluoroindole derivatives demonstrate nanomolar potency against tyrosine kinases due to halogen bonding with ATP-binding pockets .

- CNS Applications : Hydrophilic substituents (e.g., hydroxyethyl in 6-Chloro-5-(2-hydroxyethyl)indolin-2-one) improve solubility for targeting neurological receptors .

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-ethylthioindoline, and how can reaction conditions be optimized for reproducibility?

Methodology :

- Route Selection : Begin with indoline derivatives as precursors. For example, chlorination at the 6-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under reflux, followed by thioetherification with ethyl mercaptan in the presence of a base like K₂CO₃ .

- Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC. Ensure purity by recrystallization (e.g., ethanol/water mixture) and confirm via melting point analysis and NMR .

- Reproducibility : Document exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for moisture-sensitive steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodology :

- Primary Techniques :

- Conflict Resolution : Cross-validate with alternative methods (e.g., X-ray crystallography for structural ambiguity) or computational simulations (DFT for NMR chemical shift predictions) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodology :

- Reactivity Prediction : Use Gaussian or ORCA for DFT calculations to map electron density (e.g., Fukui indices) and identify nucleophilic/electrophilic sites. Compare activation energies of proposed reaction pathways (e.g., nucleophilic substitution at C-5 vs. C-6) .

- Biological Activity : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes). Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with in vitro assays (IC₅₀ measurements) .

- Data Interpretation : Use statistical tools (e.g., PyMOL for visualization, R for correlation analysis) to link computational and experimental results .

Q. What experimental and statistical approaches address contradictions in kinetic or thermodynamic data for this compound derivatives?

Methodology :

- Error Source Identification : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-sensitive intermediates). Use control compounds to isolate variables .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For non-linear kinetics (e.g., autocatalytic reactions), use the Runge-Kutta method for numerical integration of rate equations .

- Thermodynamic Validation : Measure ΔH via calorimetry (DSC) and compare with computational values (e.g., Gibbs free energy from DFT). Resolve discrepancies by revisiting solvent effects or entropy calculations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the ethylthio or chloro positions of this compound?

Methodology :

- Analog Synthesis : Systematically replace -SCH₂CH₃ with -SMe, -SPh, or -SH. Similarly, substitute Cl with F, Br, or H. Use parallel synthesis (e.g., robotic liquid handlers) for high-throughput screening .

- Biological Testing : Assay analogs against disease-relevant targets (e.g., cancer cell lines). Normalize data to positive/negative controls and express activity as % inhibition or EC₅₀ .

- Data Modeling : Apply QSAR tools (e.g., MOE, Schrödinger) to correlate substituent properties (Hammett σ, logP) with activity. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.